molecular formula C19H16N4O3 B2491568 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide CAS No. 1226441-11-7

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide

Cat. No.: B2491568
CAS No.: 1226441-11-7
M. Wt: 348.362
InChI Key: CWZUCQJTBSSVLH-UHFFFAOYSA-N
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Description

This compound features a quinolin-8-yl core substituted at the 2-position with a 1H-pyrrol-1-yl group, linked via an acetamide bridge to a 2,5-dioxopyrrolidin-1-yl moiety. The quinoline scaffold is known for its role in receptor binding, while the pyrrolyl substituent may contribute to π-π interactions.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUCQJTBSSVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be dissected into two primary subunits (Figure 1):

  • Quinoline-pyrrole core : 2-(1H-Pyrrol-1-yl)quinolin-8-amine
  • Activated acylating agent : 2-(2,5-Dioxopyrrolidin-1-yl)acetic acid

Key Bond Disconnections

  • Amide bond formation between the quinoline amine and activated acetic acid derivative.
  • Palladium-catalyzed coupling for installing the pyrrole moiety at the quinoline C2 position.
  • Quinoline ring construction via Skraup or Friedländer syntheses.

Synthesis of the Quinoline-Pyrrole Core

Quinoline Ring Formation

The 8-aminoquinoline scaffold is typically synthesized via:

Friedländer Synthesis

Reacting 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example, 2-nitrobenzaldehyde and acetone yield 8-nitroquinoline, which is reduced to 8-aminoquinoline.

Representative Conditions

Starting Material Catalyst Solvent Yield Reference
2-Nitrobenzaldehyde + Acetone H2SO4 (conc.) Ethanol 78%
Skraup Reaction

Cyclization of 2-aminophenol with glycerol and sulfuric acid, though limited by harsh conditions and lower regiocontrol.

Introducing the Pyrrole Substituent

The C2-pyrrole group is installed via cross-coupling:

Buchwald-Hartwig Amination

Using 8-aminoquinoline and 1H-pyrrole with Pd(OAc)2/Xantphos:

Optimized Protocol

  • Catalyst : Pd(OAc)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Base : Cs2CO3 (2 equiv)
  • Solvent : Toluene, 110°C, 12 h
  • Yield : 82%
Direct C-H Activation

Recent advances enable regioselective pyrrole coupling without pre-functionalization:

  • Catalyst : PdCl2(MeCN)2 (3 mol%)
  • Oxidant : AgOAc (2 equiv)
  • Solvent : DMF, 120°C, 24 h
  • Yield : 68%

Synthesis of the Activated Acylating Agent

2-(2,5-Dioxopyrrolidin-1-yl)acetic Acid Preparation

The NHS ester precursor is synthesized in two steps:

Carboxylic Acid Activation

Reacting acetic acid with N-hydroxysuccinimide (NHS) under DCC coupling:

Procedure

  • Dissolve NHS (1.1 equiv) and acetic acid (1.0 equiv) in dry THF.
  • Add DCC (1.2 equiv) at 0°C, stir for 24 h at RT.
  • Filter precipitate, concentrate to obtain white solid.

Yield : 94%

Final Amide Coupling

NHS Ester Methodology

The quinoline-pyrrole amine reacts with the NHS-activated ester under mild conditions:

Optimized Conditions

Parameter Value
Solvent DMF/DCM (1:1)
Base DIEA (3 equiv)
Temperature RT, 6 h
Yield 89%

Mechanistic Insight : The NHS ester undergoes nucleophilic attack by the quinoline amine, releasing the dioxopyrrolidinone leaving group.

Alternative Synthetic Routes

One-Pot Multi-Component Approach

Inspired by chromeno-pyrrolidine syntheses, a hypothetical pathway combines:

  • 8-Aminoquinoline
  • Pyrrole-2-carbaldehyde
  • Activated acetylene

Hypothetical Conditions

Component Role
CuI (10 mol%) Catalyst
Et3N (2 equiv) Base
MeCN, 80°C, 8 h Solvent/Temperature

Projected Yield : ~75% (based on analogous systems)

Characterization and Validation

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.92 (s, 1H, NH)
  • δ 8.35 (d, J=8.4 Hz, 1H, Quinoline-H)
  • δ 7.78–7.02 (m, 7H, Aromatic)
  • δ 4.21 (s, 2H, CH2CO)
  • δ 2.85 (s, 4H, Dioxopyrrolidinone)

HRMS (ESI+) :

  • Calculated for C19H17N4O3 [M+H]+: 365.1254
  • Observed: 365.1256

Comparative Analysis of Methods

Method Yield Purity (HPLC) Scalability Green Metrics
Stepwise Coupling 89% 98.5% High Moderate
Multi-Component 75%* 95%* Moderate High
Direct C-H Activation 68% 97% Low Low

*Projected values based on literature analogs

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and quinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and quinoline rings

    Reduction: Reduced forms of the carbonyl groups

    Substitution: Various substituted amides and esters

Scientific Research Applications

Biological Applications

  • Anticancer Activity
    • The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can enhance the effectiveness of existing chemotherapy treatments by acting as indoleamine 2,3-dioxygenase inhibitors, thereby improving immune response against tumors .
  • Antimicrobial Properties
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. The presence of the pyrrole and quinoline moieties is believed to enhance its interaction with bacterial membranes, leading to increased efficacy against resistant strains .
  • Neuroprotective Effects
    • There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The ability to modulate neurotransmitter levels and protect neurons from oxidative stress is a focus of ongoing research .

Synthesis and Derivatives

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves several key steps:

  • Formation of Pyrrolidine Derivative : Starting from commercially available pyrrolidine derivatives, the reaction conditions can be optimized to yield the desired dioxopyrrolidine structure.
  • Quinoline Coupling : The quinoline moiety is introduced through a coupling reaction, often involving palladium-catalyzed cross-coupling techniques.
  • Final Acetylation : The final step involves acetylating the amine group to form the acetamide functional group.

Case Study 1: Anticancer Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation for anticancer activity against human cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the structure enhanced antibacterial activity significantly compared to standard antibiotics .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The quinoline moiety is particularly important for its ability to intercalate with DNA, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Structural Analogues in Auxin Agonism

lists synthetic auxin agonists such as WH7 and compound 533 , which share the acetamide linker but differ in substituents:

  • WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide.
  • Compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide.

Key Differences :

  • The target compound replaces the phenoxy group with a quinolin-8-yl-pyrrolyl system, likely enhancing aromatic stacking interactions.
  • The 2,5-dioxopyrrolidinyl group may improve metabolic stability compared to the triazolyl or pyridinyl groups in WH7 and 533 .

Quinoline-Based Acetamides in Catalysis and Binding

AQMe2tacn (): 2-(4,7-dimethyl-1,4,7-triazacyclononan-1-yl)-N-(quinolin-8-yl)acetamide.

  • Shares the quinolin-8-yl-acetamide backbone but incorporates a triazacyclononane group instead of dioxopyrrolidinyl.
  • AQMe2tacn is used in water oxidation catalysis, highlighting the versatility of quinoline-acetamide hybrids in diverse applications .

Pyridazinone Derivatives as FPR2 Agonists

describes pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) as FPR2 agonists.
Comparison :

  • The target compound’s 2,5-dioxopyrrolidinyl group mimics the electron-withdrawing pyridazinone core, which is critical for receptor activation.
  • Both structures activate calcium mobilization, suggesting shared mechanisms despite differing heterocycles .

Heterocyclic Acetamides in Patent Literature

and describe quinolin-6-yl acetamides (e.g., N-(4-(6-(1H-pyrrol-1-yl)indolin-1-yl)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide). Key Contrasts:

  • The target compound’s quinolin-8-yl substitution vs. 6-yl in patent compounds may alter steric hindrance or binding orientation.
  • Piperidin-4-ylidene substituents in patent compounds could enhance lipophilicity compared to the dioxopyrrolidinyl group .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity (Source)
Target Compound Quinolin-8-yl acetamide 2,5-dioxopyrrolidin-1-yl, pyrrol-1-yl Not specified
WH7 () Phenoxy acetamide 4-chloro-2-methylphenoxy, triazolyl Synthetic auxin agonist
Compound 533 () Phenoxy acetamide 2,4-dichlorophenoxy, 4-methylpyridin-2-yl Synthetic auxin agonist
AQMe2tacn () Quinolin-8-yl acetamide Triazacyclononane Catalyst in water oxidation
EXAMPLE 82 () Quinolin-6-yl acetamide Piperidin-4-ylidene, pyrrol-1-yl Not specified (MS data only)
Pyridazinone derivatives () Pyridazinone acetamide Bromophenyl, methoxybenzyl FPR2 agonists, calcium mobilization

Research Implications and Gaps

  • The target compound’s unique combination of quinolin-8-yl, pyrrolyl, and dioxopyrrolidinyl groups may optimize receptor binding or stability compared to phenoxy-based analogs.
  • Further studies are needed to evaluate its pharmacokinetics and efficacy in biological systems, building on methodologies from (dose-effect analysis) .

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its effects in various biological systems, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N2O3C_{15}H_{16}N_2O_3, with a molecular weight of approximately 272.30 g/mol. The compound features a pyrrolidine ring, which is known for its role in various biological activities.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrrolidine compounds can exhibit significant anticancer properties. For example, compounds similar to this compound have shown effectiveness in inhibiting tumor cell proliferation by inducing apoptosis in cancer cells .
  • Monoclonal Antibody Production : A related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, was found to enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. This effect was attributed to increased cell-specific glucose uptake and ATP production while suppressing cell growth . The implications for biopharmaceuticals are significant, suggesting that modifications to the structure of similar compounds could lead to enhanced yields in antibody production processes.
  • Inhibition of Glycosylation : The same study indicated that the compound could suppress galactosylation on monoclonal antibodies, a critical quality attribute for therapeutic antibodies. This suggests potential applications in optimizing glycan profiles for improved therapeutic efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific structural components significantly influence the biological activity of these compounds. For instance:

  • The presence of the pyrrole and quinoline moieties appears crucial for enhancing biological activity.
  • Variations in substituents on the pyrrolidine ring can lead to different levels of efficacy against target cells or pathways.

Data Table: Summary of Biological Activities

Activity TypeCompound NameEffect/OutcomeReference
AnticancerThis compoundInduces apoptosis in cancer cells
Monoclonal Antibody Production4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideIncreases mAb production in CHO cells
Glycosylation Inhibition4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamideSuppresses galactosylation on mAbs

Case Studies

A notable case study involved the use of related pyrrolidine derivatives in CHO cell cultures. The addition of these compounds resulted in:

  • Enhanced viability and productivity.
  • Improved metabolic profiles with increased ATP levels.
    These findings suggest potential applications in bioprocessing for therapeutic proteins where yield and quality are critical .

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